

# X-ray crystallography of Thiazol-5-ylmethanamine hydrochloride derivatives

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## Compound of Interest

Compound Name: *Thiazol-5-ylmethanamine  
hydrochloride*

Cat. No.: *B162824*

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## A Comparative Crystallographic Analysis of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiazole-5-ylmethanamine derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents. Understanding their three-dimensional structure through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystallographic data of two distinct thiazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for **Thiazol-5-ylmethanamine hydrochloride** derivatives are not readily available in the public domain, this guide presents a comparative study of two closely related, structurally characterized thiazole compounds to provide valuable insights for researchers in the field.

## Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for two selected thiazole derivatives, providing a basis for structural comparison.

Derivative 1: A 5-N-Arylaminothiazole with Pyridyl Groups[1]

This compound represents a class of thiazole derivatives with significant photophysical properties. Its crystal structure reveals a twisted conformation.[\[1\]](#)

Parameter	Value
Chemical Formula	C <sub>21</sub> H <sub>18</sub> N <sub>4</sub> S
CCDC Deposition Number	2159781
Crystal System	Triclinic
Space Group	P-1
a (Å)	8.2566(3)
b (Å)	10.1994(4)
c (Å)	12.0194(5)
α (°)	81.393(2)
β (°)	73.111(2)
γ (°)	74.524(2)
Volume (Å <sup>3</sup> )	927.18(7)
Z	2
Temperature (K)	123(2)
Radiation type	Mo Kα
Wavelength (Å)	0.71073
R-factor (%)	3.66

Derivative 2: 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione[\[2\]](#)

This derivative incorporates a triazole-thione moiety, a common pharmacophore in drug discovery.

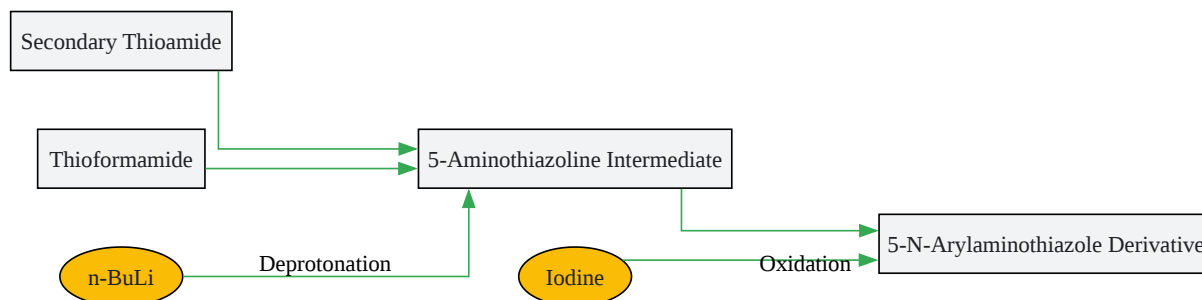
Parameter	Value
Chemical Formula	C <sub>15</sub> H <sub>17</sub> N <sub>5</sub> S <sub>2</sub>
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.822(1)
b (Å)	8.355(1)
c (Å)	13.925(2)
α (°)	75.651(4)
β (°)	82.732(3)
γ (°)	62.609(3)
Volume (Å <sup>3</sup> )	782.7(2)
Z	2
Temperature (K)	110(2)
Radiation type	Mo Kα
Wavelength (Å)	0.71073
R-factor (%)	5.4

## Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of thiazole derivatives, based on established methodologies.

### Synthesis of Thiazole Derivatives

A general synthetic route to 5-aminothiazole derivatives involves the reaction of a secondary thioamide with a thioformamide in the presence of a strong base like n-butyllithium, followed by oxidation with iodine.[3]

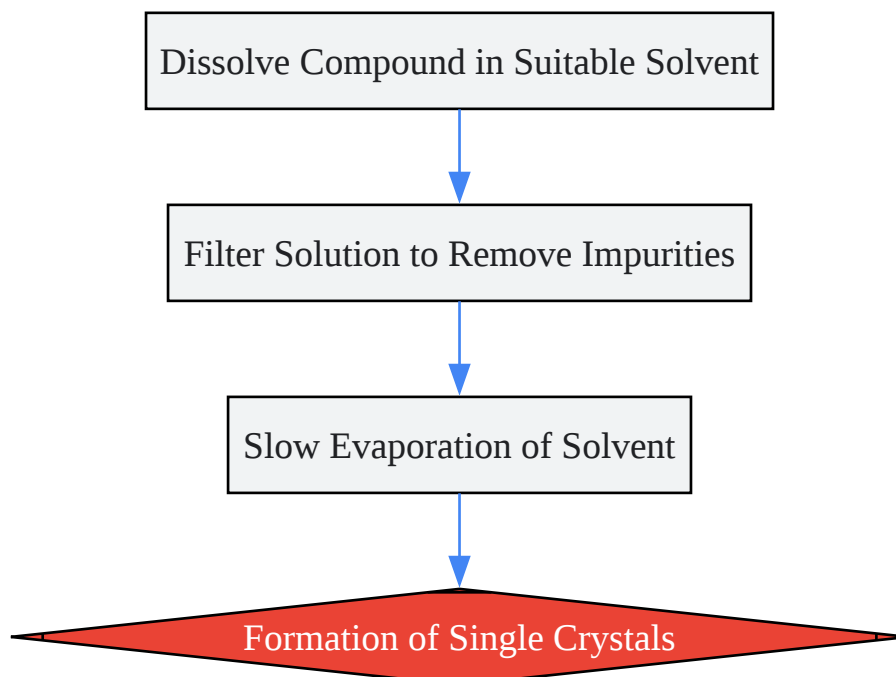


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## Synthesis of 5-N-Arylaminothiazoles

### Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. The choice of solvent is crucial and is often determined empirically. Common solvents for thiazole derivatives include ethanol, methanol, and acetonitrile.[4]



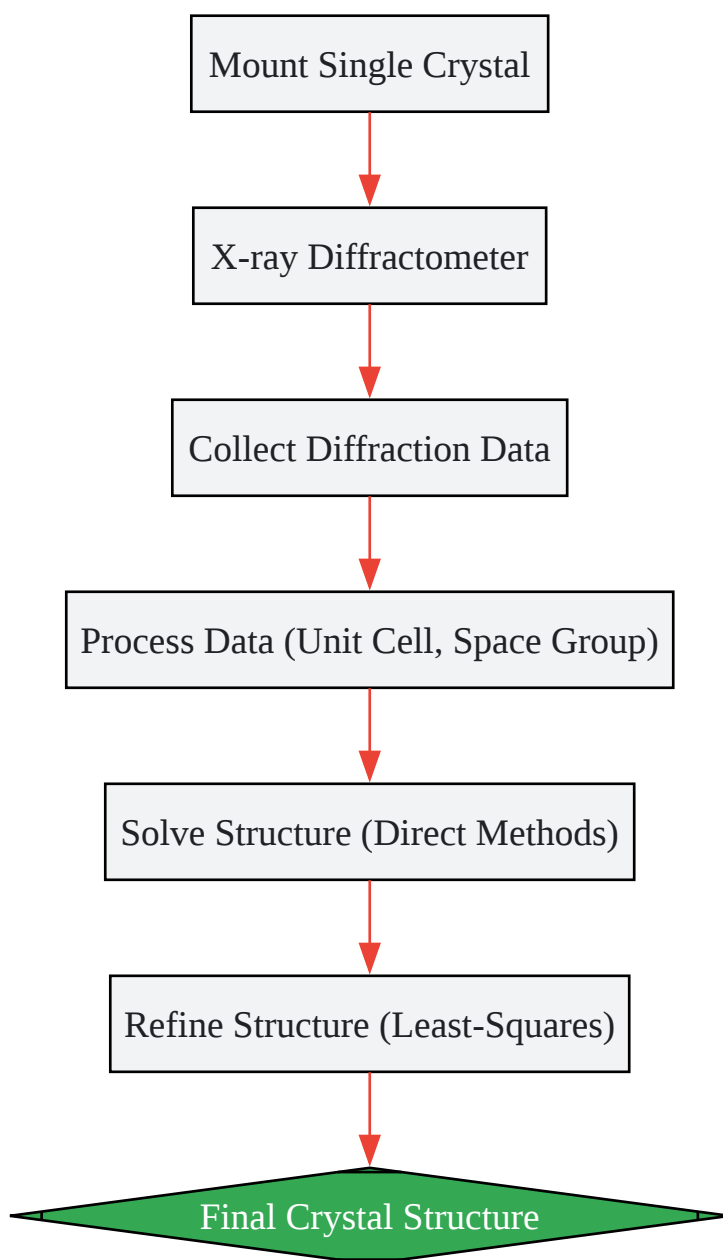
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## Crystallization Workflow

## X-ray Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer. The crystal is mounted and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

- **Data Collection:** A monochromatic X-ray beam (commonly Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.[\[5\]](#)
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.



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### X-ray Crystallography Workflow

## Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer complementary information:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms in solution.
- Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
- Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline form of a material and can be used to identify different polymorphs.

This guide provides a foundational understanding of the crystallographic analysis of thiazole derivatives. The presented data and protocols can serve as a valuable resource for researchers working on the design and development of new thiazole-based therapeutic agents.

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